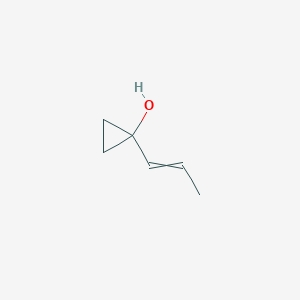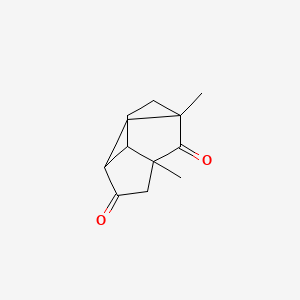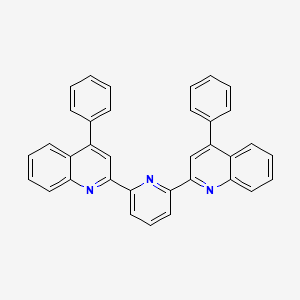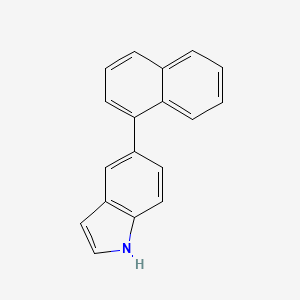![molecular formula C22H16S5 B14278245 2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene CAS No. 138537-84-5](/img/structure/B14278245.png)
2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes multiple thiophene rings substituted with methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or iodine (I₂) can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biosensors.
Industry: It is explored for use in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of the compound in electronic devices, such as enhancing charge transport in semiconductors or improving the efficiency of light emission in LEDs.
Comparación Con Compuestos Similares
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Known for its use as an optical brightener and fluorescent brightener.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Used in the construction of sulfone-based dual acceptor copolymers.
Uniqueness: 2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene stands out due to its specific substitution pattern, which imparts unique electronic properties. This makes it particularly valuable in applications requiring precise control over electronic behavior, such as in organic electronics and advanced materials.
Propiedades
Número CAS |
138537-84-5 |
|---|---|
Fórmula molecular |
C22H16S5 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C22H16S5/c1-13-3-5-15(23-13)17-7-9-19(25-17)21-11-12-22(27-21)20-10-8-18(26-20)16-6-4-14(2)24-16/h3-12H,1-2H3 |
Clave InChI |
RKBRGVUUNHTMEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)










![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)


